molecular formula C22H30N4O2S2 B13376190 6,6'-Bis{[2-(butylamino)-2-oxoethyl]sulfanyl}-2,2'-bipyridine

6,6'-Bis{[2-(butylamino)-2-oxoethyl]sulfanyl}-2,2'-bipyridine

Cat. No.: B13376190
M. Wt: 446.6 g/mol
InChI Key: DXVCPQUROCTQGX-UHFFFAOYSA-N
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Description

6,6’-Bis{[2-(butylamino)-2-oxoethyl]sulfanyl}-2,2’-bipyridine is a complex organic compound that belongs to the bipyridine family. Bipyridines are well-known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and catalysis. This particular compound features two bipyridine units connected by sulfanyl groups, each bearing a butylamino and oxoethyl substituent.

Properties

Molecular Formula

C22H30N4O2S2

Molecular Weight

446.6 g/mol

IUPAC Name

N-butyl-2-[6-[6-[2-(butylamino)-2-oxoethyl]sulfanylpyridin-2-yl]pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H30N4O2S2/c1-3-5-13-23-19(27)15-29-21-11-7-9-17(25-21)18-10-8-12-22(26-18)30-16-20(28)24-14-6-4-2/h7-12H,3-6,13-16H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

DXVCPQUROCTQGX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=CC=CC(=N1)C2=NC(=CC=C2)SCC(=O)NCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Bis{[2-(butylamino)-2-oxoethyl]sulfanyl}-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the bipyridine core. One common method is the Ullmann coupling reaction, which involves the homo-coupling of 6-substituted-2-halopyridines in the presence of nickel or palladium catalysts

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6,6’-Bis{[2-(butylamino)-2-oxoethyl]sulfanyl}-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxoethyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: The butylamino groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted bipyridine derivatives.

Scientific Research Applications

6,6’-Bis{[2-(butylamino)-2-oxoethyl]sulfanyl}-2,2’-bipyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be utilized in catalysis and material science.

    Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA interactions and developing therapeutic agents.

    Medicine: Explored for its potential in drug design, particularly in the development of metal-based drugs.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 6,6’-Bis{[2-(butylamino)-2-oxoethyl]sulfanyl}-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The bipyridine units act as chelating ligands, binding to metal centers through nitrogen atoms. This coordination can influence the electronic properties of the metal ions, making them more reactive in catalytic processes. Additionally, the compound’s ability to intercalate into DNA can disrupt DNA replication and transcription, leading to potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-Bis{[2-(butylamino)-2-oxoethyl]sulfanyl}-2,2’-bipyridine is unique due to its specific combination of butylamino and oxoethyl substituents, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific coordination environments and reactivity profiles.

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